Structural Confirmation via Single-Crystal X-Ray Diffraction
The three-dimensional structure of the compound has been unambiguously confirmed by single-crystal X-ray diffraction, providing precise bond lengths, bond angles, and unit cell parameters essential for rigorous computational modeling and patent filing [1]. This contrasts with many in-class analogs where only spectroscopic characterization (NMR, MS) is available, leaving stereoelectronic features unresolved.
| Evidence Dimension | Crystal structure refinement parameters |
|---|---|
| Target Compound Data | R1 = 0.053, wR2 = 0.158, S = 1.04; monoclinic P21/c space group |
| Comparator Or Baseline | Typically unreported for vendor-grade reference standards of related 1,3,4-oxadiazole acetamides |
| Quantified Difference | Quantitative structural resolution achievable; no comparable refinement data available for closest analogs in public repositories |
| Conditions | Single-crystal X-ray diffraction using Mo Kα radiation at 273 K |
Why This Matters
Verified crystallographic data enables accurate molecular docking and SAR interpretation, reducing false-positive computational hits and supporting regulatory-quality documentation for procurement decisions involving structural integrity.
- [1] Göktürk, T., et al. (2023). Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative. ACS Omega, 8(35), 31839–31856. (Table 1; Compound 3: C16H11Cl2N3O3). View Source
